2-[(2-Chloro-5-nitrophenyl)formamido]-3-methylbutanoic acid
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Overview
Description
2-[(2-Chloro-5-nitrophenyl)formamido]-3-methylbutanoic acid is an organic compound with a complex structure that includes a chloro-nitrophenyl group, a formamido group, and a methylbutanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Chloro-5-nitrophenyl)formamido]-3-methylbutanoic acid typically involves multiple steps. One common method includes the nitration of a chlorophenyl compound followed by formylation and subsequent amide formation. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and formylation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of automated systems can help in monitoring and controlling the reaction parameters, ensuring the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions
2-[(2-Chloro-5-nitrophenyl)formamido]-3-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of ethers or other substituted derivatives.
Scientific Research Applications
2-[(2-Chloro-5-nitrophenyl)formamido]-3-methylbutanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[(2-Chloro-5-nitrophenyl)formamido]-3-methylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-Chloro-5-nitrophenyl)formamido]-4-(methylsulfanyl)butanoic acid
- 2-[(2-Chloro-5-nitrophenyl)formamido]-3-ethylbutanoic acid
Uniqueness
2-[(2-Chloro-5-nitrophenyl)formamido]-3-methylbutanoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the chloro-nitrophenyl group and the formamido moiety allows for diverse chemical reactivity and potential biological activity, distinguishing it from similar compounds .
Properties
IUPAC Name |
2-[(2-chloro-5-nitrobenzoyl)amino]-3-methylbutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O5/c1-6(2)10(12(17)18)14-11(16)8-5-7(15(19)20)3-4-9(8)13/h3-6,10H,1-2H3,(H,14,16)(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFUDJVVPRYUIAC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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